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For Researchers, Scientists, and Drug Development Professionals

The performance of nickel silicide (NiSi) contacts, a critical component in modern

semiconductor devices, is significantly influenced by the crystallographic orientation of the

silicon substrate. This guide provides an objective comparison of NiSi contact performance on

(100), (110), and (111) oriented silicon, supported by experimental findings. Understanding

these differences is crucial for optimizing device performance and reliability.

Data Presentation: Quantitative Performance
Metrics
While a direct comparative study providing a complete set of electrical parameters for NiSi on

all three major silicon orientations under identical process conditions is not readily available in

the reviewed literature, the following table summarizes typical values and key observations

gleaned from various experimental studies. It is important to note that these values can be

influenced by specific process parameters such as annealing temperature, nickel thickness,

and doping concentration.
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Parameter Si(100) Si(110) Si(111) Notes

Dominant NiSi

Phase Formation

Temperature

~350-700 °C

Not explicitly

detailed for NiSi,

but NiSi₂

formation is

noted.

NiSi forms at

higher

temperatures

(~700 °C in

SiNWs), with

NiSi₂ forming at

lower

temperatures

(~450 °C in

SiNWs).[1][2][3]

The formation of

the desired low-

resistivity NiSi

phase is highly

dependent on

the annealing

temperature and

silicon

orientation. In

silicon nanowires

(SiNWs),

different

orientations favor

the formation of

different silicide

phases.

Typical NiSi

Sheet

Resistance (Rsh)

Subject to

thermal stability;

can degrade

above 500°C.

- -

Lower sheet

resistance is

desirable.

Thermal stability

on Si(100) can

be a concern,

leading to an

increase in sheet

resistance at

elevated

temperatures.

Specific Contact

Resistivity (ρc)

- Best symmetry

for electron and

hole currents in

NiSi₂ contacts.[4]

- Lower specific

contact resistivity

is critical for

high-

performance

devices. NiSi₂

has been shown

to have a lower

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/publication/224543676_Orientation_dependence_of_nickel_silicide_formation_in_contacts_to_silicon_nanowires
https://pubs.aip.org/aip/jap/article-pdf/doi/10.1063/1.3115453/15049720/094309_1_online.pdf
https://pubs.aip.org/aip/jap/article/105/9/094309/146834/Orientation-dependence-of-nickel-silicide
https://www.researchgate.net/publication/383795476_Effect_of_the_crystallographic_orientation_of_the_surface_of_single-crystal_Si_wafers_on_the_endotaxial_growth_of_NiSi2_nanoplates
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


specific contact

resistivity than

NiSi in some

cases.[5] The

interface

orientation plays

a significant role.

[6]

Epitaxial

Relationship

Epitaxial

formation of

NiSi₂ is reported

with thin Ni films.

[3]

NiSi₂ is well-

matched with

(110) Si.[2]

NiSi₂ forms

epitaxially on

(111) Si.[1][2][3]

The lattice match

between the

silicide and

silicon substrate

influences the

phase formation

and the quality of

the interface.

Induced

Stress/Strain

Asymmetric

strain fields can

be induced by

different NiSi

grain

orientations.[7]

- -

The orientation

of NiSi grains

can create

significant stress

in the silicon

channel,

affecting carrier

mobility.[7]

Note: The data presented is a synthesis of findings from multiple sources, primarily focusing on

silicon nanowires, which may exhibit different behavior compared to bulk silicon wafers. A

direct, comprehensive comparison on bulk wafers is a subject for further investigation.

Experimental Protocols
The following sections detail generalized experimental protocols for the fabrication and

characterization of NiSi contacts on different silicon orientations, based on methodologies

reported in the literature.
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NiSi Contact Fabrication
A typical process for forming NiSi contacts on silicon substrates involves the following steps:

Substrate Preparation:

Start with single-crystal p-type or n-type silicon wafers with (100), (110), or (111)

orientation.

Standard cleaning procedures are performed, such as the RCA clean, to remove organic

and inorganic contaminants.

A final dip in a dilute hydrofluoric acid (HF) solution is often used to remove the native

oxide layer immediately before loading into the deposition system.

Nickel Deposition:

A thin film of nickel is deposited on the cleaned silicon surface. Common deposition

techniques include:

Sputtering: DC magnetron sputtering is a widely used method.

Evaporation: E-beam evaporation in an ultra-high vacuum (UHV) system provides high-

purity films.

The thickness of the deposited nickel layer is a critical parameter that influences the final

thickness of the NiSi film.

Silicidation Annealing:

The nickel-coated silicon wafer is subjected to a rapid thermal annealing (RTA) process in

a nitrogen (N₂) or forming gas (N₂/H₂) ambient to prevent oxidation.

A one-step or two-step annealing process can be used:

One-step anneal: The wafer is heated to a temperature in the range of 350-700°C to

form the NiSi phase.
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Two-step anneal:

1. A low-temperature anneal (e.g., ~300°C) is performed to form a nickel-rich silicide

phase (e.g., Ni₂Si).

2. A selective wet etch is used to remove the unreacted nickel.

3. A second, higher-temperature anneal (e.g., ~450-600°C) is performed to convert the

nickel-rich silicide to the desired low-resistivity NiSi phase.

Characterization of NiSi Contacts
The structural and electrical properties of the formed NiSi contacts are characterized using

various techniques:

Structural Characterization:

Transmission Electron Microscopy (TEM): To analyze the microstructure, thickness, and

interface quality of the NiSi film. High-resolution TEM (HRTEM) can be used to study the

epitaxial relationship between the NiSi and the silicon substrate.

X-Ray Diffraction (XRD): To identify the crystalline phases of the nickel silicide present in

the film.

Scanning Electron Microscopy (SEM): To examine the surface morphology of the silicide

film.

Electrical Characterization:

Four-Point Probe: To measure the sheet resistance (Rsh) of the NiSi film.

Transmission Line Method (TLM): To determine the specific contact resistivity (ρc) of the

NiSi-silicon contact. This involves patterning a series of contacts with varying distances on

the silicon substrate.

Current-Voltage (I-V) Measurements: To characterize the electrical behavior of the

contacts and determine parameters like the Schottky barrier height.
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Visualizations
Logical Relationship between Silicon Orientation and
NiSi Performance
The following diagram illustrates the key factors influenced by the initial silicon crystal

orientation, which ultimately determine the performance of the NiSi contacts.
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Caption: Influence of Si orientation on NiSi contact performance.

Experimental Workflow for NiSi Contact Evaluation
The following diagram outlines a typical experimental workflow for the fabrication and

characterization of NiSi contacts on different silicon orientations.
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Caption: Workflow for NiSi contact fabrication and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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